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Compound of Interest

Compound Name: Paliperidone

Cat. No.: B000428 Get Quote

Application Notes and Protocols for
Paliperidone Palmitate Injections
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration

guidelines for paliperidone palmitate long-acting injectable suspensions, specifically focusing

on the once-monthly (Invega Sustenna®) and three-month (Invega Trinza®) formulations. The

information is compiled from prescribing information, pivotal clinical trial data, and

pharmacokinetic studies to support research and development activities.

Quantitative Dosing and Administration Data
The following tables summarize the key quantitative parameters for the administration of

paliperidone palmitate injections.

Table 1: Dosing Schedule for Invega Sustenna® (Once-Monthly Paliperidone Palmitate)
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Treatment Phase Dose Timing Injection Site

Initiation 234 mg Day 1 Deltoid Muscle

156 mg Day 8 (± 4 days)[1][2] Deltoid Muscle

Maintenance 39 mg - 234 mg
Once monthly (± 7

days)[1][2]

Deltoid or Gluteal

Muscle

Recommended 117 mg Once monthly[3][4]
Deltoid or Gluteal

Muscle

Table 2: Dosing Schedule for Invega Trinza® (Three-Month Paliperidone Palmitate)

Prerequisite Conversion Dosing Timing Injection Site

Stable on Invega

Sustenna® for at least

4 months[5]

See Table 3
Every 3 months (± 2

weeks)[6]

Deltoid or Gluteal

Muscle

Table 3: Invega Sustenna® to Invega Trinza® Dose Conversion[6][7]

Last Invega Sustenna® Dose Invega Trinza® Dose

78 mg 273 mg

117 mg 410 mg

156 mg 546 mg

234 mg 819 mg

Table 4: Needle Selection for Intramuscular Injection
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Formulation Injection Site Patient Weight
Needle Gauge and

Length

Invega Sustenna® Deltoid < 90 kg (< 200 lbs) 23G, 1-inch[2][8]

≥ 90 kg (≥ 200 lbs) 22G, 1.5-inch[2][8]

Gluteal Not weight-dependent 22G, 1.5-inch[2][8]

Invega Trinza® Deltoid < 90 kg (< 200 lbs) 22G, 1-inch

≥ 90 kg (≥ 200 lbs) 22G, 1.5-inch

Gluteal Not weight-dependent 22G, 1.5-inch

Table 5: Pharmacokinetic Parameters of Paliperidone Palmitate

Parameter
Invega Sustenna® (Once-

Monthly)

Invega Trinza® (Three-

Month)

Time to Peak Plasma

Concentration (Tmax)

Median of 13 days after a

single dose[9]

Median Tmax is not well

characterized due to the

prolonged release

Apparent Half-Life 25 to 49 days[10]
Longer than the once-monthly

formulation

Time to Steady State

Approximately 8 months with

repeated gluteal injections.[10]

Deltoid injections provide more

rapid attainment of therapeutic

concentrations.[11]

Attained after a single dose in

patients previously stabilized

on Invega Sustenna®

Experimental Protocols
The following are synthesized protocols based on the methodologies of pivotal clinical trials

that established the efficacy and safety of paliperidone palmitate injections.
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Protocol: A Randomized, Double-Blind, Placebo-
Controlled Study of Once-Monthly Paliperidone
Palmitate in Acutely Exacerbated Schizophrenia (Based
on NCT00590577)[4]

Objective: To assess the efficacy and safety of a revised dosing regimen of paliperidone
palmitate in adults with acutely exacerbated schizophrenia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Patient Population: Adults diagnosed with schizophrenia, experiencing an acute

exacerbation.

Inclusion Criteria:

Diagnosis of schizophrenia according to DSM-IV criteria.

Acute exacerbation of psychotic symptoms.

Exclusion Criteria:

History of hypersensitivity to paliperidone or risperidone.

Significant or unstable medical conditions.

Methodology:

Screening Phase: Patients were screened for eligibility.

Randomization: Eligible patients were randomized to receive either paliperidone
palmitate or placebo.

Treatment Phase (13 weeks):

Day 1: All patients in the active treatment groups received a 150 mg equivalent (234

mg) injection of paliperidone palmitate in the deltoid muscle. The placebo group
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received a matching placebo injection.[4]

Day 8: Patients received their assigned fixed dose (25, 100, or 150 mg eq.) or placebo

in the deltoid or gluteal muscle.[4]

Days 36 and 64: Monthly injections of the assigned fixed dose or placebo were

administered.[4]

Efficacy Assessment: The primary efficacy measure was the change in the Positive and

Negative Syndrome Scale (PANSS) total score from baseline to the end of the study.

Safety Assessment: Safety and tolerability were monitored through the recording of

adverse events, injection site assessments, laboratory tests, and vital signs.

Pharmacokinetic Analysis:

Blood samples were collected at predetermined intervals to determine plasma

concentrations of paliperidone.

Pharmacokinetic parameters were analyzed to confirm the attainment of therapeutic

plasma levels.

Protocol: A Randomized, Double-Blind, Non-inferiority
Study of Three-Month versus Once-Monthly
Paliperidone Palmitate in Schizophrenia (Based on
NCT01559272)[1][10]

Objective: To demonstrate that the three-month formulation of paliperidone palmitate

(PP3M) is non-inferior to the once-monthly formulation (PP1M) in preventing relapse in

patients with schizophrenia previously stabilized on PP1M.

Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority study.

[10]

Patient Population: Adults (18-70 years) with a diagnosis of schizophrenia who were

clinically stable after treatment with the once-monthly paliperidone palmitate formulation.

[10]
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Inclusion Criteria:

Diagnosis of schizophrenia according to DSM-IV criteria.[10]

Previously stabilized on flexible doses of once-monthly paliperidone palmitate.[10]

Exclusion Criteria:

Known hypersensitivity to paliperidone or risperidone.

History of substance dependency that could interfere with the study.

Methodology:

Screening Phase (up to 3 weeks): Patients were screened for eligibility.[10]

Open-Label Stabilization Phase (17 weeks): All patients received flexible doses of once-

monthly paliperidone palmitate (50, 75, 100, or 150 mg eq.).[10]

Day 1: 150 mg eq. (234 mg) in the deltoid muscle.[10]

Day 8: 100 mg eq. (156 mg) in the deltoid muscle.[10]

Weeks 5, 9, and 13: Flexible doses administered in the deltoid or gluteal muscle.[10]

Randomization: Clinically stable patients were randomized (1:1) to receive either the

three-month formulation or continue with the once-monthly formulation.[10]

Double-Blind Phase (48 weeks): Patients received their assigned fixed-dose formulation

(PP3M: 175, 263, 350, or 525 mg eq.; PP1M: 50, 75, 100, or 150 mg eq.) in the deltoid or

gluteal muscle.[10]

Primary Efficacy Endpoint: The primary endpoint was the percentage of patients who

remained relapse-free at the end of the 48-week double-blind phase.[10]

Safety and Tolerability: Assessed through monitoring of treatment-emergent adverse

events, injection site reactions, and changes in clinical laboratory values.[10]
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Visualizations
The following diagrams illustrate key aspects of paliperidone palmitate administration and

pharmacology.
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Drug Delivery & Absorption
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Paliperidone Palmitate Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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